N'-benzylsulfonylbenzohydrazide
Description
N'-Benzylsulfonylbenzohydrazide is a hydrazide derivative featuring a benzylsulfonyl group attached to a benzohydrazide backbone. This class of compounds is characterized by the presence of a sulfonamide (–SO₂–NH–) linkage and a hydrazide (–NH–NH–CO–) functional group, which confer unique physicochemical and biological properties.
The structural flexibility of this compound allows for diverse substitutions on both the benzyl and benzohydrazide moieties, enabling fine-tuning of electronic, steric, and solubility properties. For example, electron-withdrawing groups (e.g., –NO₂, –CF₃) or electron-donating groups (e.g., –OCH₃, –CH₃) on the aromatic rings significantly influence reactivity and bioactivity .
Properties
IUPAC Name |
N'-benzylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(13-9-5-2-6-10-13)15-16-20(18,19)11-12-7-3-1-4-8-12/h1-10,16H,11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWZDBSGTGSNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylsulfonylbenzohydrazide typically involves the reaction of benzohydrazide with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{Benzohydrazide} + \text{Benzylsulfonyl chloride} \rightarrow \text{N’-benzylsulfonylbenzohydrazide} + \text{HCl} ]
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N’-benzylsulfonylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-benzylsulfonylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-benzylsulfonylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl hydrazides and related compounds.
Medicine: N’-benzylsulfonylbenzohydrazide derivatives are being investigated for their potential as anticancer and antimicrobial agents.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-benzylsulfonylbenzohydrazide involves its interaction with biological molecules through its sulfonyl and hydrazide functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilicity and receptor binding but may reduce solubility .
- Hydroxy (–OH) or methoxy (–OCH₃) groups improve solubility and hydrogen-bonding interactions, critical for enzyme inhibition .
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., –OH, –OCH₃) enhance aqueous solubility, whereas nitro or trifluoromethyl groups increase logP values .
- Thermal Stability : Melting points range widely (132–133°C for nitro derivatives vs. liquid states for CF₃-substituted analogs), reflecting crystallinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
